6-Desamino-6-oxo Phenazopyridine
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Overview
Description
6-Desamino-6-oxo Phenazopyridine is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . It is a degradation product or impurity of Phenazopyridine, which is commonly used as a urinary tract analgesic. This compound is also a useful synthetic intermediate in various chemical reactions.
Preparation Methods
The synthesis of 6-Desamino-6-oxo Phenazopyridine involves several steps. One common method includes the reaction of 6-amino-5-phenyldiazenyl-2(1H)-pyridinone with specific reagents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Desamino-6-oxo Phenazopyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-Desamino-6-oxo Phenazopyridine has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a degradation product of Phenazopyridine.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 6-Desamino-6-oxo Phenazopyridine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of Phenazopyridine, it acts as a local anesthetic on the mucosal lining of the urinary tract by inhibiting voltage-gated sodium channels . Similar mechanisms may be involved for this compound, although further research is needed to confirm this .
Comparison with Similar Compounds
6-Desamino-6-oxo Phenazopyridine is unique due to its specific structure and properties. Similar compounds include:
Phenazopyridine: The parent compound from which this compound is derived.
6-Amino-5-phenyldiazenyl-2(1H)-pyridinone: A precursor in its synthesis.
Properties
IUPAC Name |
6-amino-5-phenyldiazenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOBYFDTVSUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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